3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile
Overview
Description
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by its molecular structure, which includes a chloro group, a methyl group, and a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, (3s)-n-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
This could result in the inhibition of the protein’s activity, alteration of the protein’s structure, or disruption of the protein’s interactions with other molecules .
Biochemical Pathways
Given its potential target, it may affect the fatty acid synthesis pathway in mycobacterium tuberculosis . The downstream effects of this could include disruption of cell membrane integrity and potential cell death.
Pharmacokinetics
A structurally similar compound, 2-chloro-5-methylphenyl isocyanate, has been reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its distribution and elimination .
Result of Action
Given its potential target, it may lead to the disruption of cell membrane integrity and potential cell death in mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The compound 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate the mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 5-chloro-2-methylphenyl with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It may be utilized in the design of new drugs, especially those targeting specific diseases or conditions.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(4-Chloro-2-methylphenyl)-3-oxopropanenitrile: Similar structure with a different position of the chlorine atom.
3-(5-Chloro-3-methylphenyl)-3-oxopropanenitrile: Similar structure with a different position of the methyl group.
Uniqueness: 3-(5-Chloro-2-methylphenyl)-3-oxopropanenitrile is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both the chloro and methyl groups at specific positions on the phenyl ring contributes to its distinct chemical behavior compared to similar compounds.
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Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJZPWAHFFITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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